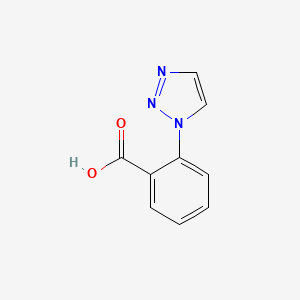

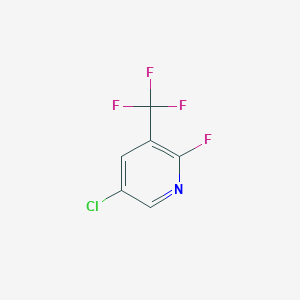

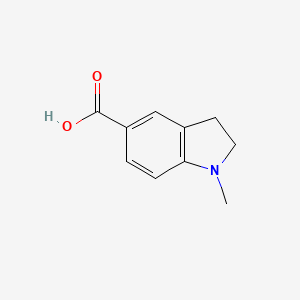

![molecular formula C8H17NO2 B1323177 Ethyl [isopropyl(methyl)amino]acetate CAS No. 1040048-25-6](/img/structure/B1323177.png)

Ethyl [isopropyl(methyl)amino]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

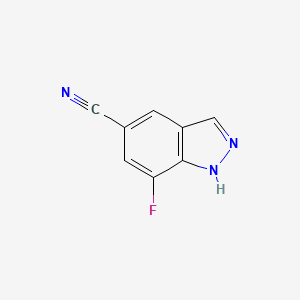

Ethyl [isopropyl(methyl)amino]acetate is a clear, colorless liquid with a characteristic fruity odor . It contains a total of 27 bonds; 10 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 ester (aliphatic), and 1 tertiary amine (aliphatic) .

Synthesis Analysis

Esters like Ethyl [isopropyl(methyl)amino]acetate can be synthesized from carboxylic acids reacting with alcohols in the presence of an acid catalyst . Acid chlorides and acid anhydrides also react with alcohols to form esters .Molecular Structure Analysis

The molecular weight of Ethyl [isopropyl(methyl)amino]acetate is 159.23 . It contains total 27 bond(s); 10 non-H bond(s), 1 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 1 ester(s) (aliphatic), and 1 tertiary amine(s) (aliphatic) .Chemical Reactions Analysis

Esters undergo various reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . Ethers with only primary and secondary alkyl groups react by an SN2 mechanism .Physical And Chemical Properties Analysis

Isopropyl acetate, a related compound, is a clear, colorless liquid with a fruity odor . It is highly flammable, with a flash point of -3.3 degrees Celsius, and exhibits a boiling point around 88.5 degrees Celsius .Applications De Recherche Scientifique

Proteomics Research

Ethyl [isopropyl(methyl)amino]acetate is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various ways in this field, such as in the analysis of protein structures, interactions, and functions. It could also be used in the development of techniques for protein identification and quantification.

Antiseptic Formulations

Another potential application of Ethyl [isopropyl(methyl)amino]acetate is in the development of antiseptic formulations . Antiseptics are substances that stop or slow down the growth of microorganisms. They’re often used in healthcare settings to prevent infections caused by bacteria, viruses, and fungi. Ethyl [isopropyl(methyl)amino]acetate could be used in the formulation of antiseptics for skin and soft tissue infections .

Mécanisme D'action

Target of Action

Ethyl [isopropyl(methyl)amino]acetate is a complex organic compound that may interact with a variety of biological targets. It’s important to note that the compound’s structure, which includes an ester group, suggests it may interact with enzymes or receptors that process or bind to esters .

Mode of Action

Based on its ester group, it’s plausible that it undergoes hydrolysis, a common reaction for esters, resulting in the production of an alcohol and a carboxylic acid or their derivatives . This reaction could potentially lead to various downstream effects depending on the specific context within a biological system .

Biochemical Pathways

For instance, esters are involved in reactions related to the formation of fats and oils, and in the creation of certain types of bioactive compounds .

Pharmacokinetics

As an ester, it’s likely to be lipophilic, which could influence its absorption and distribution within the body .

Result of Action

The hydrolysis of esters, a likely reaction for this compound, can result in the production of alcohols and carboxylic acids or their derivatives, which can have various effects depending on the specific molecules produced and the context within the biological system .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl [isopropyl(methyl)amino]acetate. Factors such as pH, temperature, and the presence of specific enzymes can influence the rate at which it undergoes reactions such as hydrolysis . Additionally, the compound’s stability and reactivity may be influenced by the presence of other reactive species in its environment .

Safety and Hazards

Ethyl [isopropyl(methyl)amino]acetate is highly flammable and causes serious eye irritation . It may cause drowsiness or dizziness . It is recommended to use only outdoors or in a well-ventilated area, keep away from heat/sparks/open flames/hot surfaces, and wear protective gloves/eye protection/face protection .

Orientations Futures

Esters like Ethyl [isopropyl(methyl)amino]acetate have significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives .

Propriétés

IUPAC Name |

ethyl 2-[methyl(propan-2-yl)amino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-5-11-8(10)6-9(4)7(2)3/h7H,5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJPXRUUGZHLTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl [isopropyl(methyl)amino]acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.